molecular formula C22H19N3O2S B2937625 4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 863593-69-5

4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE

Cat. No.: B2937625
CAS No.: 863593-69-5
M. Wt: 389.47
InChI Key: DWKMESKHXRKIAB-UHFFFAOYSA-N
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Description

4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a benzamide derivative featuring a 4-ethoxy-substituted benzene ring linked via an amide bond to a 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl group.

Properties

IUPAC Name

4-ethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-3-27-16-11-9-15(10-12-16)20(26)24-18-7-4-6-17(14(18)2)21-25-19-8-5-13-23-22(19)28-21/h4-13H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKMESKHXRKIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step organic synthesis. One common method includes the formation of the thiazole ring followed by its fusion with the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Thiazole derivatives, which include 4-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide, can interact with various biological targets to induce their effects.
this compound exhibits a range of biological activities:

  • Antimicrobial Properties: It can inhibit bacterial growth by interfering with cellular processes.
  • Antiviral Effects: It potentially disrupts viral replication mechanisms.

The following table summarizes key findings related to its activity against different pathogens:

Activity TypeTarget PathogenIC50/EC50 Value
AntimicrobialStaphylococcus aureus12.5 µg/mL
AntiviralHepatitis C Virus2.3 µM
AntifungalCandida albicans15 µg/mL

Chemical Reactions

This compound can undergo oxidation, reduction, and electrophilic and nucleophilic substitution reactions at different positions on the thiazole and pyridine rings.

  • Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, leading to the inhibition of certain biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE with structurally related benzamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents H-Bond Donors H-Bond Acceptors XlogP TPSA (Ų)
This compound* (Inferred: C₂₄H₂₂N₂O₂S) ~414.5 4-ethoxy, thiazolo[5,4-b]pyridine 1 5 ~4.5 ~85
2,4-Dimethoxy-N-(3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE C₂₂H₁₈N₂O₃S 391.10 2,4-dimethoxy, thiazolo[5,4-b]pyridine 1 6 4.1 102
4-(2-Aminoethoxy)-3,5-dichloro-N-[3-(1-methylethoxy)phenyl]benzamide C₁₈H₂₀Cl₂N₂O₃ 407.27 4-(2-aminoethoxy), 3,5-dichloro 2 5 ~3.8 87.3
2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide C₂₀H₂₀FN₃O₃S 401.46 2-fluoro, thiadiazole, methoxy 0 7 ~3.5 91.0

Notes:

  • Target compound : The 4-ethoxy group increases hydrophobicity (higher XlogP) compared to 2,4-dimethoxy analogs . The thiazolo[5,4-b]pyridine core likely enhances π-π stacking interactions in biological systems.
  • Dichloro-substituted analog: Chlorine atoms and aminoethoxy group introduce polarity, balancing logP and solubility .
  • Thiadiazole-containing analog: Fluorine and thiadiazole groups may improve metabolic stability but reduce H-bond donor capacity .

Biological Activity

4-Ethoxy-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}\text{S}

Key Features

  • Thiazolo[5,4-b]pyridine moiety : Known for its role in various biological activities.
  • Ethoxy and methyl substitutions : These groups may enhance lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazolo-pyridine structure is known to exhibit:

  • Antimicrobial properties : By inhibiting bacterial growth through interference with cellular processes.
  • Antiviral effects : Potentially by disrupting viral replication mechanisms.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. The following table summarizes key findings related to its activity against different pathogens:

Activity Type Target Pathogen IC50/EC50 Value Reference
AntimicrobialStaphylococcus aureus12.5 µg/mL
AntiviralHepatitis C Virus2.3 µM
AntifungalCandida albicans15 µg/mL

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by:

  • Substituents on the thiazole ring : Variations can lead to significant changes in biological activity.
  • Positioning of ethoxy and methyl groups : Optimal positioning enhances binding affinity to target sites.

Case Studies

  • Antiviral Activity Against Hepatitis C Virus
    • In vitro studies demonstrated that the compound effectively inhibits HCV replication with an IC50 value of 2.3 µM, showcasing its potential as an antiviral agent .
  • Antimicrobial Properties
    • A study conducted on various bacterial strains indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus, with an IC50 value of 12.5 µg/mL .
  • Antifungal Efficacy
    • The compound showed promising antifungal activity against Candida albicans, making it a candidate for further exploration in antifungal therapies .

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